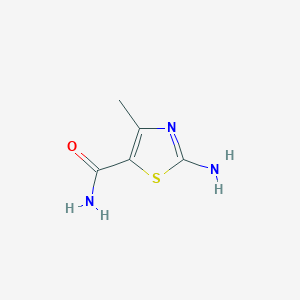
2-Amino-4-methyl-thiazole-5-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-methyl-thiazole-5-carboxylic acid amide is a heterocyclic compound featuring a thiazole core, which is a common structure in various bioactive molecules and pharmaceuticals. The thiazole ring, consisting of sulfur and nitrogen atoms, confers a unique set of chemical and physical properties that make this compound an interesting subject for research in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of heterocyclic compounds like 2-Amino-4-methyl-thiazole-5-carboxylic acid amide often involves the use of precursors such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, which are versatile building blocks for constructing diverse heterocycles, including thiazoles (Gomaa & Ali, 2020). The methodology may leverage reactivity patterns that enable the formation of the thiazole ring under mild reaction conditions, facilitating the incorporation of various functional groups into the core structure.
Molecular Structure Analysis
Thiazole derivatives, including 2-Amino-4-methyl-thiazole-5-carboxylic acid amide, exhibit interesting molecular structures that can engage in a range of non-covalent interactions, such as hydrogen bonding and π-π interactions. These features are crucial for their binding with biological targets and their integration into supramolecular assemblies. For example, gold(I) compounds with thiazole-derived ligands demonstrate the importance of aurophilic and hydrogen bonding interactions in forming supramolecular structures (Tiekink, 2014).
Chemical Reactions and Properties
Thiazole compounds are reactive towards a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with potential biological activities. The functional groups present in these molecules, such as the amide moiety, participate in reactions that can alter their chemical properties significantly, leading to compounds with diverse activities (GobalaKrishnan et al., 2019).
Scientific Research Applications
1. Anticancer Drug Development
- Application : 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
- Methods : The development of these compounds involves various chemical reactions and testing their efficacy on different cancer cell lines .
- Results : Some 2-aminothiazole derivatives have shown promising results in inhibiting the growth of cancer cells .
2. Antimicrobial Activity
- Application : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- Methods : The compounds were tested using the broth microdilution method against various bacteria and yeast .
- Results : Some of the compounds showed promising antimicrobial activity .
3. Anti-inflammatory Agent
- Application : 2-aminothiazole derivatives have shown anti-inflammatory activities .
- Methods : The compounds are synthesized and tested for their anti-inflammatory properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in reducing inflammation .
4. Antioxidant Activity
- Application : 2-aminothiazole derivatives have shown antioxidant activities .
- Methods : The compounds are synthesized and tested for their antioxidant properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in reducing oxidative stress .
5. Antiviral Activity
- Application : 2-aminothiazole derivatives have shown antiviral activities .
- Methods : The compounds are synthesized and tested for their antiviral properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in inhibiting viral replication .
6. Treatment of Hyperthyroidism
- Application : 2-aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
- Methods : The compound is administered to patients with hyperthyroidism .
- Results : 2-aminothiazole has shown effectiveness in reducing the symptoms of hyperthyroidism .
7. Anticonvulsant Activity
- Application : 2-aminothiazole derivatives have shown anticonvulsant activities .
- Methods : The compounds are synthesized and tested for their anticonvulsant properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in controlling seizures .
8. Antidiabetic Activity
- Application : 2-aminothiazole derivatives have shown antidiabetic activities .
- Methods : The compounds are synthesized and tested for their antidiabetic properties .
- Results : Some 2-aminothiazole derivatives have shown promising results in controlling blood sugar levels .
9. Antihypertensive Activity
Safety And Hazards
Future Directions
The 2-aminothiazole scaffold, which “2-Amino-4-methyl-thiazole-5-carboxylic acid amide” is a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research may focus on the development of novel 2-aminothiazole derivatives with enhanced anticancer activity .
properties
IUPAC Name |
2-amino-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-2-3(4(6)9)10-5(7)8-2/h1H3,(H2,6,9)(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAXMXNQWKHRMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methyl-thiazole-5-carboxylic acid amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)
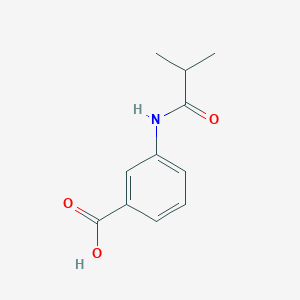


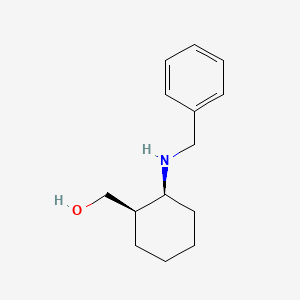
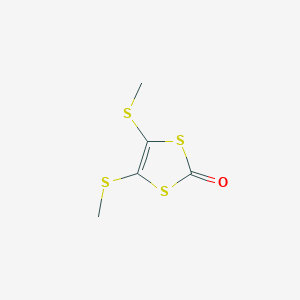

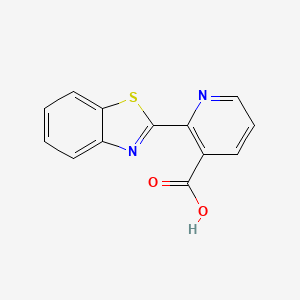
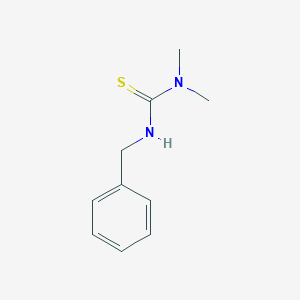
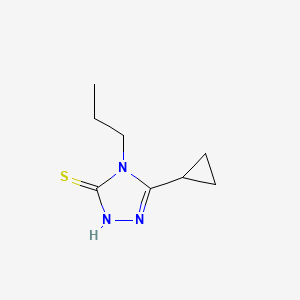
![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)
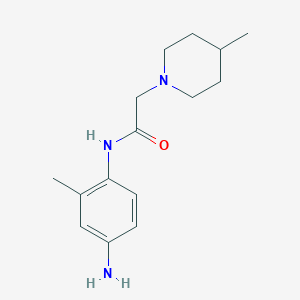
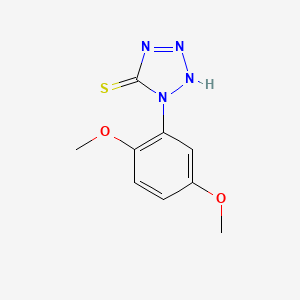
![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)